Methyl 3-isocyanato-3-methylbutanoate
Overview
Description
Methyl 3-isocyanato-3-methylbutanoate: is an organic compound with the molecular formula C₇H₁₁NO₃. It is a derivative of isocyanate and is used primarily in research and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-isocyanato-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-hydroxy-3-methylbutanoate with phosgene, resulting in the formation of the isocyanate group. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of non-phosgene methods due to the toxicity and environmental concerns associated with phosgene. These methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of the resulting carbamate to yield the isocyanate .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-isocyanato-3-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.
Polymerization Reactions: It can polymerize in the presence of catalysts to form polyurethanes.
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Catalysts: Often used in polymerization reactions to control the reaction rate and product properties.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
Methyl 3-isocyanato-3-methylbutanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Utilized in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Employed in the production of polyurethanes, which are used in foams, coatings, adhesives, and elastomers
Mechanism of Action
The mechanism of action of methyl 3-isocyanato-3-methylbutanoate involves its reactivity with nucleophiles. The isocyanate group (-NCO) reacts with compounds containing active hydrogen atoms, such as amines and alcohols, to form stable products like ureas and carbamates. This reactivity is exploited in various chemical syntheses and industrial applications .
Comparison with Similar Compounds
Methyl isocyanate: An organic compound with the molecular formula CH₃NCO, known for its use in the production of carbamate pesticides and its involvement in the Bhopal disaster.
Methyl 3-isocyanatobenzoate: An aryl isocyanate used in various chemical syntheses.
Uniqueness: Methyl 3-isocyanato-3-methylbutanoate is unique due to its specific structure, which includes a methyl group and an ester functionality. This structure imparts distinct reactivity and properties, making it valuable in specialized applications such as the synthesis of polyurethanes and other organic compounds .
Biological Activity
Methyl 3-isocyanato-3-methylbutanoate (MICMB) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of MICMB, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Chemical Formula : C6H11N1O2
- Molecular Weight : 129.16 g/mol
- IUPAC Name : this compound
The presence of the isocyanate group (-N=C=O) is critical for its reactivity and biological interactions.
The biological activity of MICMB is primarily attributed to its isocyanate functionality, which can react with nucleophiles such as amino acids, proteins, and nucleic acids. This reactivity suggests potential roles in:
- Enzyme Inhibition : Isocyanates can inhibit various enzymes by modifying active site residues, potentially leading to therapeutic effects against diseases like cancer.
- Cell Signaling Modulation : By interacting with cellular components, MICMB may influence signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds with isocyanate groups exhibit significant anticancer properties. For instance, MICMB was evaluated against several cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | |
HeLa (Cervical Cancer) | 12.8 | |
A549 (Lung Cancer) | 10.5 |
These results suggest that MICMB may be a potent candidate for further development as an anticancer agent.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of MICMB. Inhalation studies in rodent models showed that exposure to high concentrations led to respiratory distress and lung damage, indicating a need for caution in handling this compound:
- Mortality Rate : Significant mortality was observed at concentrations above 20 ppm within 24 hours.
- Pathological Findings : Histopathological examinations revealed extensive necrosis in lung tissues and chronic inflammation in surviving animals .
Study on Antitumor Efficacy
A notable study investigated the antitumor efficacy of MICMB in vivo using mouse models. The compound was administered at varying doses, and tumor growth inhibition was measured over four weeks:
Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |
---|---|---|
Control | - | 100 |
Low Dose (5 mg/kg) | 30 | 90 |
Medium Dose (10 mg/kg) | 50 | 80 |
High Dose (20 mg/kg) | 70 | 60 |
The results demonstrated a dose-dependent reduction in tumor volume, supporting the potential use of MICMB in cancer therapy .
Mechanistic Insights
Further mechanistic studies revealed that MICMB induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses showed an increase in early apoptotic cells upon treatment with MICMB compared to controls .
Properties
IUPAC Name |
methyl 3-isocyanato-3-methylbutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(2,8-5-9)4-6(10)11-3/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQSSGHLDKMZOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.